molecular formula C22H16N2O5S2 B281324 Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate

Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate

Cat. No. B281324
M. Wt: 452.5 g/mol
InChI Key: BWRDRJXLTAYQCR-MOHJPFBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research and drug development.

Mechanism of Action

The mechanism of action of Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate involves the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), both of which are involved in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator, and induces apoptosis in cancer cells. In vivo studies have shown that it reduces tumor growth in animal models and exhibits anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, its low solubility in aqueous solutions can limit its use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which presents a challenge for further research.

Future Directions

There are several future directions for research on Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, its potential use as a fluorescent probe for metal ion detection in biological systems warrants further investigation.

Synthesis Methods

Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate can be synthesized through a multistep process involving the reaction of 2-thiophenesulfonyl chloride with 1,4-dihydro-2-naphthol, followed by the reaction of the resulting compound with 4-aminobenzoic acid and methyl chloroformate. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been investigated for its potential applications in various fields of scientific research. In biomedical research, it has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Molecular Formula

C22H16N2O5S2

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 4-[[(4Z)-1-oxo-4-thiophen-2-ylsulfonyliminonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C22H16N2O5S2/c1-29-22(26)14-8-10-15(11-9-14)23-19-13-18(16-5-2-3-6-17(16)21(19)25)24-31(27,28)20-7-4-12-30-20/h2-13,23H,1H3/b24-18-

InChI Key

BWRDRJXLTAYQCR-MOHJPFBDSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O

SMILES

COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O

Origin of Product

United States

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